
Thermochemical data for 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methylhydantoin

Cat. No.: B147300 Get Quote

An In-depth Technical Guide on the Thermochemical Data for 1-Methylhydantoin

This guide provides a comprehensive overview of the experimental thermochemical data for 1-
Methylhydantoin (1-MH). The information is intended for researchers, scientists, and

professionals in drug development who require accurate thermodynamic parameters for this

compound. The data herein is primarily derived from a detailed 2022 study by Cabrales-Varela

et al., which employed several calorimetric and thermogravimetric techniques to determine the

energetic properties of 1-MH.[1][2]

Thermochemical Data
The quantitative thermochemical data for 1-Methylhydantoin at T = 298.15 K and p° = 0.1

MPa are summarized in the tables below. These values are crucial for understanding the

molecule's stability and reactivity.

Table 1: Standard Molar Properties from Combustion
Calorimetry
The following table details the standard molar energy of combustion (ΔcU°), standard molar

enthalpy of combustion (ΔcH°), and the standard molar enthalpy of formation in the crystalline

phase (ΔfH°(cr)) for 1-Methylhydantoin.[1]
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Property Value (kJ·mol⁻¹)

Standard Molar Energy of Combustion, ΔcU°(cr) -1998.6 ± 1.1

Standard Molar Enthalpy of Combustion, ΔcH°

(cr)
-1996.7 ± 1.1

Standard Molar Enthalpy of Formation, ΔfH°(cr) -450.4 ± 1.3

Uncertainties represent expanded values for a 0.95 confidence level and include contributions

from calorimeter calibration and auxiliary materials.[1]

Table 2: Enthalpies of Phase Change
The enthalpies of fusion, vaporization, and sublimation are presented below. The enthalpy of

sublimation was determined by combining the experimental enthalpy of fusion from Differential

Scanning Calorimetry (DSC) with the enthalpy of vaporization obtained via Thermogravimetric

Analysis (TGA).[1][2]

Property Value (kJ·mol⁻¹)

Enthalpy of Fusion, ΔcrlHm° (at Tfus = 431.0 K) 22.4 ± 0.5

Enthalpy of Vaporization, ΔlgHm° (at T = 298.15

K)
70.3 ± 2.1

Enthalpy of Sublimation, ΔcrgHm° (at T =

298.15 K)
92.7 ± 2.2

Table 3: Derived Standard Molar Enthalpy of Formation
in the Gas Phase
By combining the enthalpy of formation in the crystalline phase with the enthalpy of

sublimation, the standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was derived.

[1][2]
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Property Value (kJ·mol⁻¹)

Standard Molar Enthalpy of Formation (crystal),

ΔfH°(cr)
-450.4 ± 1.3

Standard Molar Enthalpy of Sublimation,

ΔcrgHm°
92.7 ± 2.2

Standard Molar Enthalpy of Formation (gas),

ΔfH°(g)
-357.7 ± 2.6

Uncertainty for the gas-phase enthalpy of formation was calculated using the root sum square

method.[1]

Experimental Protocols
The thermochemical data presented were determined using precise and well-established

methodologies as detailed below.

Static Bomb Combustion Calorimetry
This technique was used to determine the combustion energy of 1-Methylhydantoin.[1]

Apparatus: An isoperibolic static bomb calorimeter was used for the experiments.

Calibration: The calorimeter was calibrated using the combustion of benzoic acid (NIST

standard reference material 39j), which has a certified massic energy of combustion of -

(26434 ± 3) J·g⁻¹.

Sample Preparation: The 1-Methylhydantoin sample, with a purity greater than 0.99 (mass

fraction), was pressed into pellets.

Procedure: Pellets of 1-MH (approximately 0.5 g) were placed in a crucible within a steel

bomb. The bomb was purged with oxygen and then filled with high-purity oxygen to a

pressure of 3.04 MPa. Combustion was initiated with a cotton thread fuse. The temperature

change in the surrounding water jacket was monitored to calculate the energy of combustion.
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Data Correction: Corrections were applied for the combustion of the cotton fuse and for the

formation of nitric acid during the combustion process. The standard molar enthalpy of

formation for the crystalline phase was calculated from the combustion data using the known

standard molar enthalpies of formation for H₂O(l) and CO₂(g).[1]

Differential Scanning Calorimetry (DSC)
DSC was employed to determine the properties of fusion, including temperature and enthalpy

of fusion.[1]

Apparatus: A DSC instrument was utilized for thermal analysis.

Sample Preparation: Samples of 1-Methylhydantoin weighing between 1 mg and 3 mg

were hermetically sealed in aluminum pans.

Procedure: An initial temperature scan was performed from room temperature to 450 K at a

heating rate of 10 K·min⁻¹ to check for impurities or crystalline transitions. Subsequent

experiments to determine the fusion properties were conducted over a narrower range

(420.15 K to 440.15 K) at a slower heating rate of 1 K·min⁻¹.

Atmosphere: The experiments were carried out under a nitrogen gas flow of 50 cm³·min⁻¹.

Thermogravimetric Analysis (TGA)
TGA was used to measure mass loss rates as a function of temperature, from which the

enthalpy of vaporization was calculated.[1]

Apparatus: A TGA Q500 TA Instruments was used, with a balance accuracy of 0.1 µg and

temperature sensitivity of 0.1 K.

Calibration: The balance was calibrated with NIST certified masses, and the temperature

was calibrated by measuring the Curie temperatures of alumel and nickel.

Procedure: Samples of 1-MH (10–15 mg) were heated from room temperature to 500 K at a

rate of 10 K·min⁻¹. The mass loss rate of the liquid phase was measured as a function of

temperature in the range of 440–460 K.

Atmosphere: The analysis was conducted under a nitrogen gas flow of 100 cm³·min⁻¹.
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Calculation: The enthalpy of vaporization was determined by applying the Langmuir

equation, which relates the mass loss rate ( dm/dt ) to temperature (T) and the enthalpy of

vaporization (ΔlgHm). A plot of ln( dm/dt · T) versus 1/T yields a straight line from whose

slope the enthalpy of vaporization is calculated.[1]

Visualization of Experimental Workflow
The logical relationship between the experimental techniques and the derived thermochemical

properties is illustrated in the following diagram.
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Caption: Experimental workflow for determining thermochemical properties of 1-
Methylhydantoin.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b147300#thermochemical-data-for-1-methylhydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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